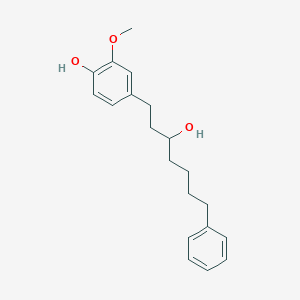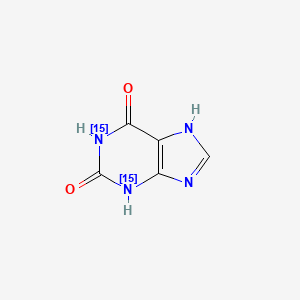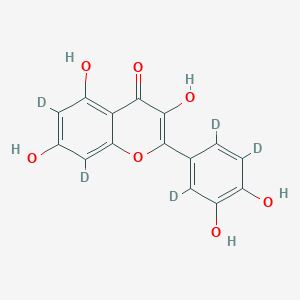![molecular formula C13H15N5 B11933215 N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11933215.png)
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive oxygen species 234 is a compound that belongs to the broader category of reactive oxygen species. Reactive oxygen species are chemically reactive molecules containing oxygen. They play a crucial role in various biological processes, including cell signaling and homeostasis. excessive amounts of reactive oxygen species can lead to oxidative stress, damaging cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of reactive oxygen species 234 typically involves the generation of reactive oxygen species through various chemical reactions. Common methods include the use of hydrogen peroxide, superoxide anion, and hydroxyl radicals. These reactive oxygen species can be generated through photochemical reactions, electrochemical methods, and enzymatic reactions.
Industrial Production Methods
In industrial settings, the production of reactive oxygen species 234 often involves large-scale chemical reactors where controlled amounts of reactants are introduced to generate the desired reactive oxygen species. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the efficient production of reactive oxygen species 234.
化学反应分析
Types of Reactions
Reactive oxygen species 234 undergoes various types of chemical reactions, including:
Oxidation: Reactive oxygen species 234 can oxidize other molecules, leading to the formation of new compounds.
Reduction: Reactive oxygen species 234 can be reduced by other molecules, resulting in the formation of less reactive species.
Substitution: Reactive oxygen species 234 can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving reactive oxygen species 234 include hydrogen peroxide, superoxide anion, and hydroxyl radicals. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving reactive oxygen species 234 depend on the specific reactants and reaction conditions. Common products include oxidized organic molecules, reduced metal ions, and substituted organic compounds.
科学研究应用
Reactive oxygen species 234 has a wide range of scientific research applications, including:
Chemistry: Reactive oxygen species 234 is used in various chemical reactions to study oxidation and reduction processes.
Biology: In biological research, reactive oxygen species 234 is used to investigate cellular signaling pathways and the effects of oxidative stress on cells and tissues.
Medicine: Reactive oxygen species 234 is studied for its potential therapeutic applications, including its role in cancer therapy and its ability to induce cell death in cancer cells.
Industry: In industrial applications, reactive oxygen species 234 is used in processes such as water treatment, where it helps to degrade organic pollutants.
作用机制
The mechanism of action of reactive oxygen species 234 involves its ability to interact with various molecular targets and pathways. Reactive oxygen species 234 can induce oxidative stress by reacting with cellular components such as lipids, proteins, and DNA. This can lead to cell damage and death. In cancer therapy, reactive oxygen species 234 can induce apoptosis, autophagy, and necrosis in cancer cells by increasing intracellular oxidative stress.
相似化合物的比较
Reactive oxygen species 234 can be compared with other similar compounds, such as:
Hydrogen Peroxide: Both reactive oxygen species 234 and hydrogen peroxide are reactive oxygen species that can induce oxidative stress. reactive oxygen species 234 may have different reactivity and stability compared to hydrogen peroxide.
Superoxide Anion: Superoxide anion is another reactive oxygen species that can participate in similar reactions as reactive oxygen species 234. The reactivity and specific applications of superoxide anion may differ from those of reactive oxygen species 234.
Hydroxyl Radicals: Hydroxyl radicals are highly reactive oxygen species that can cause significant oxidative damage. Reactive oxygen species 234 may have different reactivity and stability compared to hydroxyl radicals.
属性
分子式 |
C13H15N5 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H15N5/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18) |
InChI 键 |
XAJKXTPKZFCYPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)



![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)


![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)
![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)

